molecular formula C11H21N3O B14901969 n-(2-Isopropoxyethyl)-1-(1h-pyrazol-1-yl)propan-2-amine

n-(2-Isopropoxyethyl)-1-(1h-pyrazol-1-yl)propan-2-amine

Cat. No.: B14901969
M. Wt: 211.30 g/mol
InChI Key: VBFWMDMITPLPCA-UHFFFAOYSA-N
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Description

N-(2-Isopropoxyethyl)-1-(1H-pyrazol-1-yl)propan-2-amine is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.30 g/mol . This amine-functionalized pyrazole derivative is characterized by its specific structure, which includes an isopropoxyethyl chain and a pyrazole moiety . Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug discovery research due to their potential as key building blocks for the synthesis of more complex molecules. They are frequently explored for their ability to interact with various biological targets, and similar structural motifs have been investigated in the development of kinase inhibitors . Researchers value this compound for its potential use in structure-activity relationship (SAR) studies and as a synthetic intermediate. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-(2-propan-2-yloxyethyl)-1-pyrazol-1-ylpropan-2-amine

InChI

InChI=1S/C11H21N3O/c1-10(2)15-8-6-12-11(3)9-14-7-4-5-13-14/h4-5,7,10-12H,6,8-9H2,1-3H3

InChI Key

VBFWMDMITPLPCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCNC(C)CN1C=CC=N1

Origin of Product

United States

Biological Activity

The compound n-(2-Isopropoxyethyl)-1-(1H-pyrazol-1-yl)propan-2-amine, also known as a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazoles are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticonvulsant effects. This article explores the biological activity of this specific compound, synthesizing research findings, case studies, and relevant data.

  • Chemical Formula : C₉H₁₄N₂O
  • Molecular Weight : 170.22 g/mol
  • IUPAC Name : this compound

Anticonvulsant Activity

Research indicates that pyrazole derivatives exhibit significant anticonvulsant properties. A study involving various pyrazole compounds demonstrated that certain derivatives could effectively reduce seizure activity in animal models. For instance, compounds similar to this compound were tested at doses of 300 mg/kg, showing notable efficacy in reducing seizures during maximal electroshock tests (MES) .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial potential. A review highlighted that these compounds can inhibit the growth of various bacterial strains. Specifically, a related study found that certain pyrazole derivatives exhibited high antifungal activity against Candida species, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. The presence of isopropoxy and ethyl groups in this compound may enhance its lipophilicity and bioavailability, potentially leading to improved therapeutic effects compared to other pyrazole compounds .

Study 1: Anticonvulsant Efficacy

In a controlled study, the anticonvulsant efficacy of various pyrazole derivatives was assessed using the MES model. The results indicated that compounds with similar structural motifs to this compound showed significant reductions in seizure duration and frequency when administered at a dosage of 300 mg/kg .

Study 2: Antimicrobial Testing

A separate investigation into the antimicrobial properties of related pyrazole derivatives revealed effective inhibition against a range of pathogens. The agar microdilution method was employed to determine minimum inhibitory concentrations (MICs), with certain derivatives achieving MIC values as low as 16 µg/mL against resistant strains .

Data Summary

Activity Type Efficacy Study Reference
AnticonvulsantSignificant reduction in seizures at 300 mg/kg
AntimicrobialMIC of 16 µg/mL against resistant strains

Comparison with Similar Compounds

Key Observations :

  • Methyl (CH₃) substitution (CAS 957261-74-4) simplifies synthesis but may reduce lipophilicity compared to bulkier groups like isopropoxyethyl .
  • Aryl substituents (e.g., 2-methylphenyl in CAS 1803562-88-0) introduce steric hindrance, which can alter receptor binding kinetics .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The isopropoxyethyl group in the target compound is expected to increase logP compared to methyl or trifluoromethyl analogs, improving blood-brain barrier penetration .
  • Bioactivity : Pyrazole-amine derivatives are frequently associated with CNS activity. For example, N-methyl-1-(thiophen-2-yl)propan-2-amine (methiopropamine) is a Schedule 9 poison due to stimulant effects .
  • Thermal Stability : Methyl and trifluoromethyl analogs exhibit melting points between 108–110°C, suggesting moderate stability .

Preparation Methods

Reaction Mechanism and Substrate Design

The protocol employs O-(4-nitrobenzoyl)hydroxylamine (R1 ) as an electrophilic amination reagent, which reacts with in situ-generated enamines from diketones and amines. For N-(2-isopropoxyethyl)-1-(1H-pyrazol-1-yl)propan-2-amine, the synthesis would involve:

  • Protection of propan-2-amine as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions.
  • Condensation of the protected amine with 2,4-pentanedione to form an enamine intermediate.
  • Cyclization with R1 in dimethylformamide (DMF) at 85°C for 1.5 hours to yield the pyrazole ring.
  • Deprotection of the Boc group under acidic conditions.
  • Alkylation of the free amine with 2-isopropoxyethyl bromide using potassium carbonate as a base.

Key challenges include maintaining regioselectivity during pyrazole formation and avoiding over-alkylation in the final step. Yields for analogous N-alkyl pyrazoles in the literature range from 33% to 44%, suggesting moderate efficiency for this route.

Intramolecular 1,3-Dipolar Cycloaddition

JSTAGE research highlights a cycloaddition approach for pyrazole synthesis using vinyl diazo carbonyl precursors. Applied to this compound, this method involves:

Stepwise Cyclization

  • Preparation of a diazo compound from N-(2-isopropoxyethyl)propan-2-amine via diazo transfer with tosyl azide.
  • Thermal or photochemical activation to generate a nitrile imine dipole.
  • Intramolecular cycloaddition with a tethered acetylene or enone to form the pyrazole ring.

This route excels in stereochemical control but demands precise handling of diazo intermediates, which are thermally unstable. Yields for analogous cycloadditions exceed 70%, though functional group tolerance remains a limitation.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Direct Amination 33–44% Simple setup, no transition metals Moderate yields, protection required
Suzuki Coupling 70–87.5% High regioselectivity, scalability Costly catalysts, inert conditions
Cycloaddition >70% Stereochemical control, one-pot synthesis Diazo stability, functional tolerance

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF enhances solubility in direct amination but complicates purification, whereas acetonitrile-water mixtures improve phase separation in Suzuki couplings.
  • Temperature Control : Cycloadditions require strict thermal regulation (60–75°C) to prevent diazo decomposition.

Catalytic Efficiency

Palladium loadings as low as 0.6 mol% achieve effective cross-coupling, but ligand selection (e.g., triphenylphosphine) critically impacts turnover.

Alkylation Selectivity

Mono-alkylation of propan-2-amine is favored using a 1:1 amine-to-alkylating agent ratio, though excess 2-isopropoxyethyl bromide risks di-alkylation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-(2-Isopropoxyethyl)-1-(1h-pyrazol-1-yl)propan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is typically employed. First, nucleophilic substitution between 2-isopropoxyethyl chloride and propan-2-amine yields the intermediate amine. Second, coupling with 1H-pyrazole via Buchwald-Hartwig amination (using Pd catalysts) or Ullmann-type reactions (with Cu catalysts) introduces the pyrazole moiety. Optimize temperature (35–60°C), solvent (DMSO or DMF), and base (Cs₂CO₃ or K₂CO₃) to improve yields . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computed data (e.g., using PubChem’s spectral libraries). Key peaks include δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.4–3.6 ppm (ethoxy CH₂), and δ 7.5–8.0 ppm (pyrazole protons) .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen bonding patterns. For example, pyrazole rings often exhibit planar geometry with bond lengths of 1.33–1.38 Å (C–N) .

Q. What are the common impurities observed during synthesis, and how are they addressed?

  • Methodological Answer :

  • Byproducts : Unreacted starting materials (e.g., residual pyrazole) or dehalogenation products. Monitor via HPLC or TLC.
  • Mitigation : Use excess pyrazole (1.2–1.5 equivalents) and scavengers like molecular sieves. Acid-base extraction (HCl wash) removes unreacted amines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) predict optimal reaction pathways for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and activation energies for key steps (e.g., amination).
  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways. For example, pyrazole coupling may proceed via a six-membered cyclic transition state .
  • Validation : Compare computed IR spectra (e.g., C–N stretch at ~1250 cm⁻¹) with experimental data .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

  • Methodological Answer :

  • Case Study : If experimental reaction yields (e.g., 17–20% ) conflict with simulated outcomes, re-examine solvent effects or catalyst decomposition. Use microkinetic modeling (e.g., COSMO-RS) to account for solvation .
  • Sensitivity Analysis : Vary parameters (temperature, catalyst loading) in silico to identify discrepancies.

Q. How can reactor design improve scalability of the synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., isomerization) via precise temperature control.
  • Chiral Stationary Phases : Use HPLC columns (C18 or Pirkle-type) for enantiomer separation. Validate purity via chiral GC or polarimetry .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to test variables (temperature, solvent ratio, catalyst). Use ANOVA to identify significant factors.
  • Machine Learning : Train models on historical data (e.g., reaction time vs. yield) to predict optimal conditions .

Q. How do steric and electronic effects of the isopropoxy group influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Steric Effects : The bulky isopropoxy group reduces nucleophilic attack at the adjacent amine. Confirm via Hammett plots (σ values) or steric maps .
  • Electronic Effects : Electron-donating isopropoxy groups stabilize intermediates in SN2 reactions. Compare with methoxy analogs via cyclic voltammetry .

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